

# A Comparative Analysis of the Rewarding Effects of 25H-NBOMe and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | 25H-NBOMe hydrochloride |           |
| Cat. No.:            | B590917                 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the comparative rewarding effects of the novel psychoactive substance 25H-NBOMe and the classical psychostimulant methamphetamine. This guide provides a detailed examination of their effects through conditioned place preference, self-administration, and their impact on dopamine signaling, supported by experimental data and detailed methodologies.

This document synthesizes findings from a key preclinical study in rodents to provide an objective comparison of the rewarding properties of 25H-NBOMe, a potent serotonin 2A receptor agonist, and methamphetamine, a well-known psychostimulant. The data presented herein is crucial for understanding the abuse potential of novel psychoactive substances and for the development of targeted therapeutic interventions.

### **Data Presentation: Quantitative Comparison**

The rewarding effects of 25H-NBOMe and methamphetamine were evaluated using established behavioral paradigms in mice and rats. The following tables summarize the key quantitative findings from these experiments.

#### Table 1: Conditioned Place Preference (CPP) in Mice



| Treatment Group  | Dose (mg/kg, i.p.) | CPP Score (s) | Locomotor Activity (Distance in cm)      |
|------------------|--------------------|---------------|------------------------------------------|
| Vehicle (Saline) | -                  | ~50           | ~2000                                    |
| Methamphetamine  | 1                  | ~300          | ~6000                                    |
| 25H-NBOMe        | 0.05               | ~150          | Not significantly different from vehicle |
| 25H-NBOMe        | 0.1                | ~250          | ~4500                                    |
| 25H-NBOMe        | 0.5                | ~280*         | Not significantly different from vehicle |

<sup>\*</sup>Indicates a statistically significant difference compared to the vehicle group. Data are approximated from graphical representations in the source study.[1][2]

Table 2: Self-Administration (SA) in Mice

| Treatment Group  | Dose<br>(mg/kg/infusion,<br>i.v.) | Active Lever Presses (Day 7) | Number of<br>Infusions (Day 7) |
|------------------|-----------------------------------|------------------------------|--------------------------------|
| Vehicle (Saline) | -                                 | ~10                          | ~5                             |
| Methamphetamine  | 0.1                               | ~40                          | ~20                            |
| 25H-NBOMe        | 0.01                              | ~60                          | ~30                            |

<sup>\*</sup>Indicates a statistically significant difference compared to the vehicle group. Data are approximated from graphical representations in the source study.[1][2] Of note, the reinforcing effects of 25H-NBOMe at 0.01 mg/kg/infusion were observed to be higher than those of methamphetamine at 0.1 mg/kg/infusion on the final day of testing.[1]

## Table 3: Extracellular Dopamine Levels in Rat Striatum (In Vivo Microdialysis)



| Treatment Group  | Dose (mg/kg, i.p.) | Peak % Change in<br>Dopamine from<br>Baseline | Time to Peak<br>(minutes post-<br>administration) |
|------------------|--------------------|-----------------------------------------------|---------------------------------------------------|
| Vehicle (Saline) | -                  | No significant change                         | -                                                 |
| Methamphetamine  | 5                  | ~400%                                         | 60                                                |
| 25H-NBOMe        | 5                  | No significant change                         | -                                                 |
| 25H-NBOMe        | 10                 | ~200%                                         | 60                                                |

<sup>\*</sup>Indicates a statistically significant difference compared to the vehicle group. Data are approximated from graphical representations in the source study.[1][2] While 10 mg/kg 25H-NBOMe significantly increased dopamine levels, the effect was not as pronounced as that of 5 mg/kg methamphetamine.[1]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide, synthesized from the primary study and standard laboratory protocols.

#### **Conditioned Place Preference (CPP)**

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs.[3]

Apparatus: The apparatus consists of a three-chamber box with two larger outer chambers distinguished by different tactile and visual cues (e.g., floor texture and wall color) and a smaller, neutral central chamber.

#### Procedure:

Pre-Conditioning (Habituation): For the first two days, mice are allowed to freely explore all
three chambers for 15 minutes to establish baseline preference for each chamber. On day 3,
the time spent in each of the larger chambers is recorded.[4][5] Mice showing a strong
unconditioned preference for one chamber (typically >60%) are often excluded.



- Conditioning: This phase consists of 8 sessions over 4 days (one morning and one afternoon session each day).
  - In one session, mice receive an intraperitoneal (i.p.) injection of the drug (methamphetamine or 25H-NBOMe) and are immediately confined to their initially non-preferred chamber for 40 minutes.
  - In the other session, mice receive a saline injection and are confined to their initially preferred chamber for 40 minutes. The order of drug and saline conditioning is counterbalanced across animals.
- Post-Conditioning (Test): On the day after the final conditioning session, the partition between the chambers is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline is interpreted as a rewarding effect.

### **Self-Administration (SA)**

The SA paradigm is an operant conditioning procedure used to assess the reinforcing properties of a drug, which is considered to have high translational validity to human drugtaking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers (one "active" and one "inactive"), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.

#### Procedure:

- Surgery: Mice are surgically implanted with an indwelling catheter in the jugular vein, which is externalized on their back. Animals are allowed to recover for several days post-surgery.
- Acquisition Training: Mice are placed in the operant chambers for 2-hour sessions daily. A
  press on the active lever results in an intravenous infusion of the drug (methamphetamine or
  25H-NBOMe) and the activation of the stimulus light for a short duration (e.g., 20 seconds),
  during which further lever presses have no consequence (time-out period). Presses on the
  inactive lever are recorded but have no programmed consequences.



Maintenance: The training continues for a set number of days (e.g., 7 days) under a fixed-ratio 1 (FR1) schedule, where one active lever press delivers one infusion. The number of active and inactive lever presses, as well as the number of infusions, are recorded daily. A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle--receiving control group, indicates that the drug has reinforcing effects.

### In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Apparatus: A stereotaxic frame for surgery, a microdialysis probe, a guide cannula, a microinfusion pump, and a fraction collector. Analysis is typically performed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

#### Procedure:

- Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the striatum. The cannula is secured with dental cement. The animals are allowed to recover for at least 48 hours.
- Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min). After a stabilization period of 1-2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
- Drug Administration and Sample Collection: The drug (methamphetamine or 25H-NBOMe) or vehicle is administered (i.p.), and dialysate samples continue to be collected for several hours to monitor changes in extracellular dopamine concentrations over time.
- Analysis: The collected dialysate samples are analyzed using HPLC-ECD to quantify the
  concentration of dopamine. The results are typically expressed as a percentage change from
  the baseline levels.



## Mandatory Visualizations Signaling Pathways

// Nodes METH [label="Methamphetamine", fillcolor="#EA4335", fontcolor="#FFFFF"]; DAT [label="Dopamine Transporter (DAT)", fillcolor="#FBBC05", fontcolor="#202124"]; VMAT2 [label="Vesicular Monoamine\nTransporter 2 (VMAT2)", fillcolor="#FBBC05", fontcolor="#202124"]; DA\_vesicle [label="Dopamine Vesicles", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DA\_cyto [label="Cytosolic Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DA\_synapse [label="Synaptic Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Postsynaptic D2 Receptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reward [label="Rewarding Effects\n(Euphoria, Reinforcement)", fillcolor="#202124", fontcolor="#FFFFF"];

// Edges METH -> DAT [label="Enters neuron via DAT"]; METH -> VMAT2 [label="Inhibits"]; VMAT2 -> DA\_vesicle [label="Packages DA into vesicles", style=dashed]; DA\_vesicle -> DA\_cyto [label="DA leaks into cytosol"]; METH -> DA\_cyto [label="Increases"]; DAT -> DA\_synapse [label="Reverses transport direction\n(DA efflux)"]; DA\_cyto -> DA\_synapse [style=bold, color="#EA4335"]; DA synapse -> D2R [label="Activates"]; D2R -> Reward; }

Caption: Methamphetamine's mechanism of action on dopaminergic neurons.

// Nodes NBOMe [label="25H-NBOMe", fillcolor="#EA4335", fontcolor="#FFFFF"]; HT2A [label="5-HT2A Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3\_DAG [label="IP3 & DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca\_PKC [label="↑ Intracellular Ca²+ & PKC Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., Glutamate release in VTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DA\_Release [label="↑ Dopamine Release\nin Nucleus Accumbens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reward [label="Rewarding Effects", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges NBOMe -> HT2A [label="Agonist"]; HT2A -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> IP3\_DAG [label="Generates"]; IP3\_DAG -> Ca\_PKC; Ca\_PKC -> Downstream; Downstream -> DA\_Release; DA\_Release -> Reward; }

Caption: 25H-NBOMe's signaling pathway via the 5-HT2A receptor.



#### **Experimental Workflows**

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PreTest [label="Day 1-3: Pre-Conditioning\n(Baseline Preference Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditioning [label="Day 4-7: Conditioning\n(4 days, 2 sessions/day)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug [label="Drug Injection (i.p.)\n+ Confinement to\nNon-Preferred Side (40 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saline [label="Saline Injection (i.p.)\n+ Confinement to\nPreferred Side (40 min)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PostTest [label="Day 8: Post-Conditioning Test\n(Free Exploration, 15 min)", fillcolor="#34A853", fontcolor="#FFFFF"]; Analysis [label="Analysis:\nCompare time spent in\ndrug-paired chamber\n(Pre vs. Post)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PreTest; PreTest -> Conditioning; Conditioning -> Drug
[label="Alternating\nSessions"]; Conditioning -> Saline [label="Alternating\nSessions"]; Drug ->
PostTest; Saline -> PostTest; PostTest -> Analysis; Analysis -> End; }

Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Jugular Vein Catheterization\n+ Recovery Period", fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition [label="Day 1-7: Acquisition Training\n(2-hour sessions/day)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveLever [label="Active Lever Press", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InactiveLever [label="Inactive Lever Press", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Infusion [label="Drug Infusion (i.v.)\n+ Cue Light (20s timeout)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoConsequence [label="No Consequence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis:\nCompare active vs. inactive\nlever presses", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#F1F3F4", fon

// Edges Start -> Surgery; Surgery -> Acquisition; Acquisition -> ActiveLever; Acquisition -> InactiveLever; ActiveLever -> Infusion; InactiveLever -> NoConsequence; Infusion -> Analysis; NoConsequence -> Analysis; Analysis -> End; }



Caption: Workflow for the Intravenous Self-Administration (SA) experiment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned place preference Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Rewarding Effects of 25H-NBOMe and Methamphetamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590917#comparative-study-of-the-rewarding-effects-of-25h-nbome-and-methamphetamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com